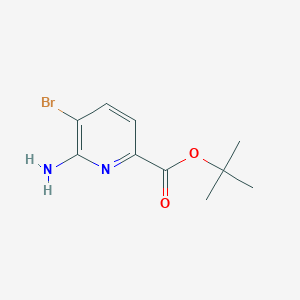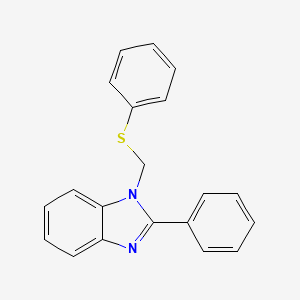
2-Phenyl-1-(phenylsulfanylmethyl)benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Phenyl-1-(phenylsulfanylmethyl)benzimidazole” is a chemical compound with the molecular formula C20H16N2S. It is a derivative of benzimidazole, a class of heterocyclic aromatic organic compounds that are important in a variety of biological and pharmaceutical contexts .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessing nitrogen-containing functional groups at ortho position with various reagents . A simple process to synthesize and separate 2-substituted benzimidazole derivatives involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .Molecular Structure Analysis
The molecular structure of “this compound” is based on the benzimidazole core, which is a bicyclic compound consisting of the fusion of benzene and imidazole rings . The presence of the phenylsulfanylmethyl group at the 1-position and an additional phenyl group at the 2-position further characterizes this compound.Chemical Reactions Analysis
Benzimidazole derivatives, including “this compound”, can undergo a variety of chemical reactions. For instance, they can participate in oxidative cross-coupling reactions with aromatic amines and azides . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the presence of other reactants.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For instance, the presence of the benzimidazole core could confer aromaticity and planarity, while the phenylsulfanylmethyl group could influence its reactivity.Mechanism of Action
The mechanism of action of benzimidazole derivatives often relates to their ability to interact with biological targets. For instance, some benzimidazole derivatives have shown antiproliferative activity against various cancer cell lines . The exact mechanism of action of “2-Phenyl-1-(phenylsulfanylmethyl)benzimidazole” would depend on its specific biological activity.
Safety and Hazards
As with any chemical compound, the safety and hazards associated with “2-Phenyl-1-(phenylsulfanylmethyl)benzimidazole” would depend on factors such as its concentration, the route of exposure, and individual susceptibility . It’s always important to handle chemical compounds in accordance with safety guidelines to minimize potential risks.
Future Directions
Research on benzimidazole derivatives, including “2-Phenyl-1-(phenylsulfanylmethyl)benzimidazole”, is ongoing due to their wide range of biological activities . Future directions could include the development of new synthetic methods, the exploration of their biological activities, and their potential applications in areas such as medicinal chemistry .
properties
IUPAC Name |
2-phenyl-1-(phenylsulfanylmethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2S/c1-3-9-16(10-4-1)20-21-18-13-7-8-14-19(18)22(20)15-23-17-11-5-2-6-12-17/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRYOFCCIBGASQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CSC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

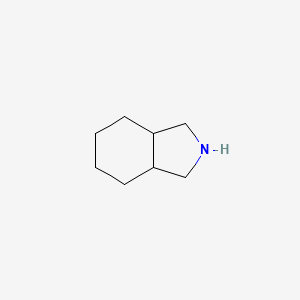
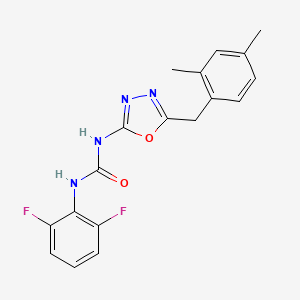
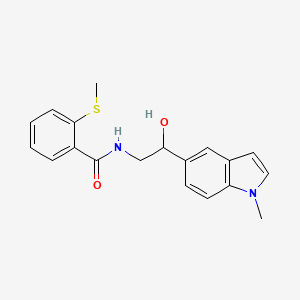
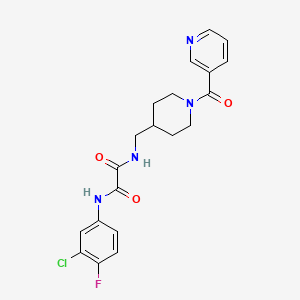
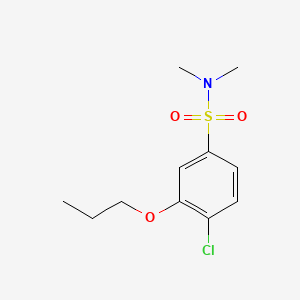
![N-[1-(Adamantan-1-YL)ethyl]-2-(cyclohexylamino)acetamide hydrochloride](/img/structure/B2721505.png)
![[4-(2-Fluorocyclopropyl)phenyl]methanol](/img/structure/B2721506.png)
![3-(p-tolyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2721507.png)
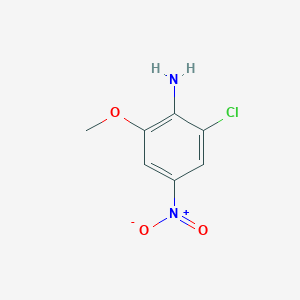
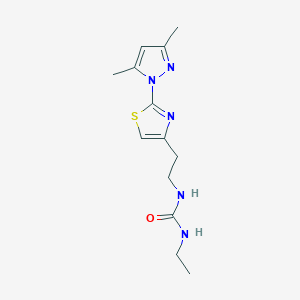
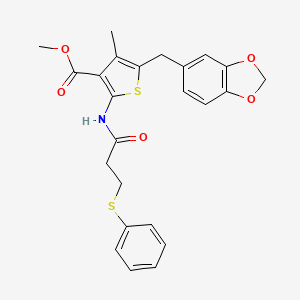
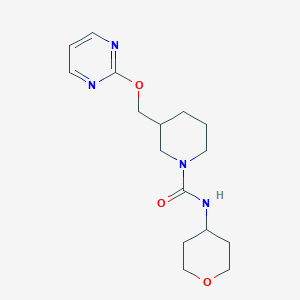
![1,2-Bis[2-(2-chloroethylsulfanyl)ethylsulfanyl]ethane](/img/structure/B2721515.png)
